

6-Aminoundecane: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Aminoundecane

Cat. No.: B1267033

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical and physical properties of **6-aminoundecane**, a long-chain aliphatic amine. The information is curated for professionals in research and drug development who may be interested in its synthesis, characterization, and potential applications. This document summarizes key quantitative data in structured tables, outlines a representative experimental protocol for its synthesis and purification, and includes visualizations of the experimental workflow.

Core Chemical and Physical Properties

6-Aminoundecane, also known as undecan-6-amine or 1-pentylhexylamine, is a primary aliphatic amine with the chemical formula $C_{11}H_{25}N$.^[1] Its linear alkyl chain and central amino group define its physicochemical characteristics.

General Properties

Property	Value	Source(s)
CAS Number	33788-00-0	[1]
Molecular Formula	C ₁₁ H ₂₅ N	[1]
Molecular Weight	171.33 g/mol	[1] [2]
Appearance	Colorless to yellow liquid	[3]
Odor	Amine-like	N/A

Physical Properties

The experimental data for some physical properties of **6-aminoundecane** are limited, with several values being predictions based on computational models.

Property	Value	Notes	Source(s)
Boiling Point	158 °C	at 28 mmHg	[3] [4]
225.9 °C	Predicted at 760 mmHg	N/A	
Melting Point	-29.2 °C	Predicted	N/A
Density	0.799 g/cm ³	Predicted	N/A
pKa	10.64	Predicted	N/A
LogP	4.15	Predicted	N/A

Solubility

As a long-chain aliphatic amine, **6-aminoundecane** is expected to have low solubility in water and good solubility in organic solvents.[\[5\]](#)[\[6\]](#) The long hydrophobic alkyl chain dominates its solubility profile. Lower aliphatic amines are soluble in water due to hydrogen bonding, but this solubility decreases significantly with the increasing length of the carbon chain.[\[6\]](#) However, like other amines, it can form salts with acids, which increases its aqueous solubility.

Experimental Protocols: Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of **6-aminoundecane** is not readily available in the literature, a representative procedure can be outlined based on the common and efficient method of reductive amination of the corresponding ketone, 6-undecanone.^{[7][8]}

Synthesis of 6-Aminoundecane via Reductive Amination

This protocol describes a two-step, one-pot reaction involving the formation of an imine from 6-undecanone and ammonia, followed by its reduction to the amine.

Materials:

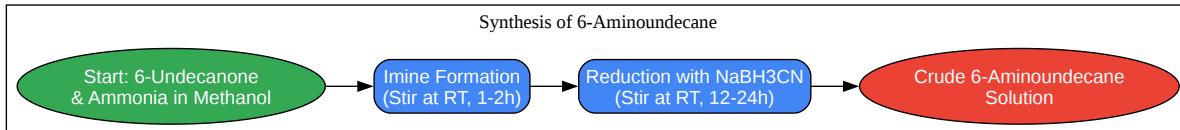
- 6-Undecanone
- Ammonia (e.g., 7N solution in methanol)
- Sodium cyanoborohydride (NaBH_3CN) or a similar reducing agent
- Methanol (anhydrous)
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Diethyl ether or other suitable extraction solvent
- Magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4) (anhydrous)
- Argon or Nitrogen gas (for inert atmosphere)

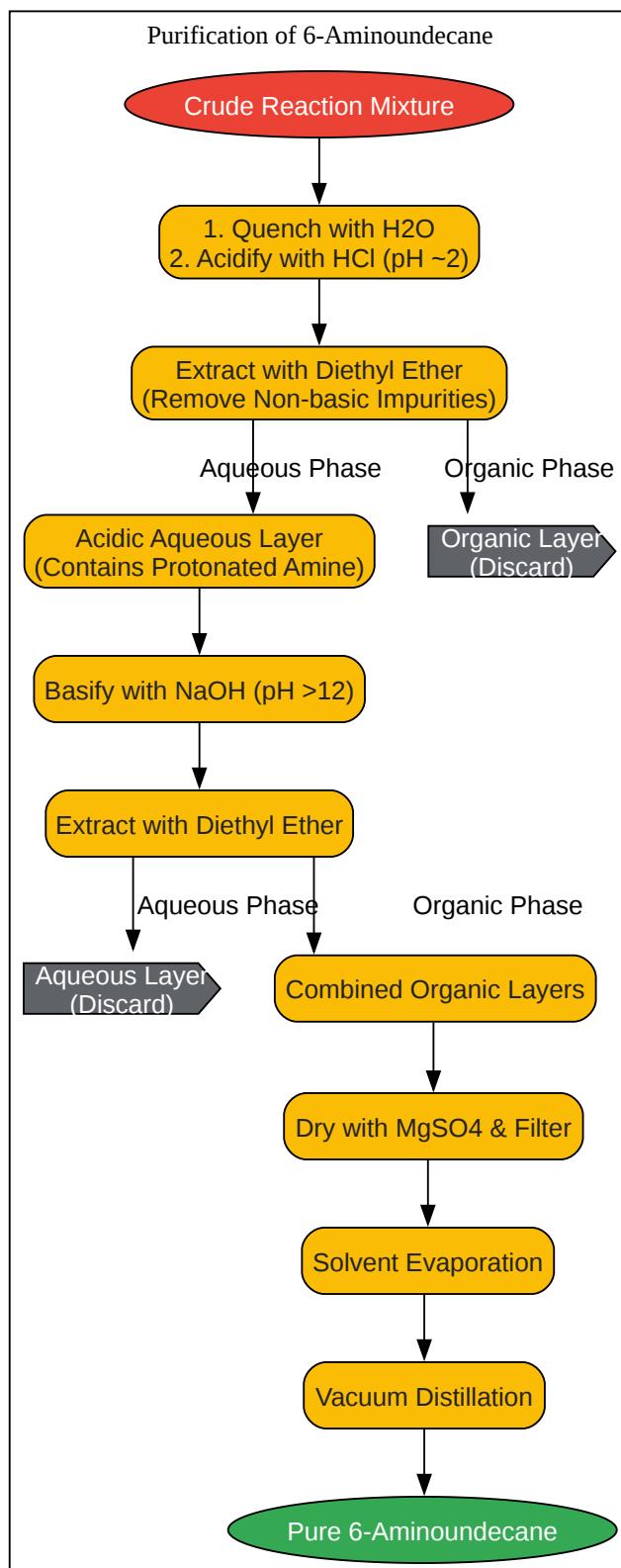
Procedure:

- Imine Formation:
 - In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (Argon or Nitrogen), dissolve 6-undecanone (1 equivalent) in anhydrous methanol.
 - To this solution, add a solution of ammonia in methanol (e.g., 7N, 5-10 equivalents) at room temperature.

- Stir the mixture for 1-2 hours to facilitate the formation of the corresponding imine. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Reduction to Amine:
 - Cool the reaction mixture in an ice bath.
 - Slowly add sodium cyanoborohydride (NaBH_3CN) (1.5-2 equivalents) in portions to the stirred solution. Caution: NaBH_3CN is toxic and can release hydrogen cyanide gas upon contact with strong acids. Handle in a well-ventilated fume hood.
 - Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction for the disappearance of the imine and the formation of the amine product by TLC or GC-MS.

Purification of 6-Aminoundecane


Procedure:


- Quenching and pH Adjustment:
 - Carefully quench the reaction by the slow addition of water.
 - Acidify the mixture with aqueous HCl (e.g., 2M) to a pH of ~2. This will protonate the amine, making it water-soluble, and help to remove any unreacted starting material.
- Extraction of Non-basic Impurities:
 - Extract the acidic aqueous solution with diethyl ether or another suitable organic solvent to remove any unreacted 6-undecanone and other non-basic impurities. Discard the organic layer.
- Basification and Amine Extraction:
 - Cool the aqueous layer in an ice bath and basify by the slow addition of a concentrated NaOH solution until the pH is >12. This will deprotonate the amine, making it water-insoluble.

- Extract the basic aqueous solution with diethyl ether (3 x volumes).
- Combine the organic extracts.
- Drying and Solvent Removal:
 - Dry the combined organic extracts over anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4).
 - Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude **6-aminoundecane**.
- Distillation:
 - For higher purity, the crude product can be purified by vacuum distillation.

Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the synthesis and purification processes.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-Aminoundecane | C11H25N | CID 141845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Undecylamine [webbook.nist.gov]
- 3. 6-Undecanamine 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. 6-AMINOUNDECANE | 33788-00-0 [chemicalbook.com]
- 5. studysmarter.co.uk [studysmarter.co.uk]
- 6. youtube.com [youtube.com]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [6-Aminoundecane: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1267033#6-aminoundecane-chemical-and-physical-properties\]](https://www.benchchem.com/product/b1267033#6-aminoundecane-chemical-and-physical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com